molecular formula C7H6O4 B014774 2,3-Dihydroxybenzoic acid CAS No. 303-38-8

2,3-Dihydroxybenzoic acid

Cat. No. B014774
CAS RN: 303-38-8
M. Wt: 154.12 g/mol
InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzoic acid is a compound with significant biological relevance and chemical properties. It has been identified as a product of human aspirin metabolism, present in blood plasma and urine following aspirin ingestion. Its detection and measurement involve advanced techniques such as mass spectrometry and electrochemical analysis, reflecting its lower concentration compared to other metabolites like salicylic acid or salicyluric acid (Grootveld & Halliwell, 1988).

Synthesis Analysis

The synthesis of 2,3-Dihydroxybenzoic acid can be achieved through various chemical pathways. One method involves starting from commercially available 2,3-dimethoxybenzoic acid, utilizing a Curtius rearrangement for the thermal decomposition of a carboxylic acid azide to an isocyanate, suitable for micro and semimicro scales (Sundaram, 1981).

Molecular Structure Analysis

Studies on the molecular structure of dihydroxybenzoic acid derivatives, such as 2,6-dihydroxybenzoic acid, reveal hydrogen bonded carboxylic dimers forming a herringbone motif, characteristic of polycyclic aromatic compounds. This structural motif is indicative of the broader class of dihydroxybenzoic acids, suggesting similar packing and bonding patterns may be present in 2,3-dihydroxybenzoic acid (MacGillivray & Zaworotko, 1994).

Chemical Reactions and Properties

2,3-Dihydroxybenzoic acid participates in various chemical reactions, including molecular recognition and supramolecular assembly formation. It interacts with N-donor compounds through hydrogen bonding, demonstrating its capacity to form complex structures. The presence of both OH and COOH groups facilitates these interactions, highlighting the compound's versatility in forming hydrogen bonds and its potential in supramolecular chemistry (Varughese & Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 2,3-dihydroxybenzoic acid and its derivatives are closely tied to their molecular structure. Crystallographic studies on related compounds like 2,6-dihydroxybenzoic acid offer insights into their solid-state behavior, including crystal packing and hydrogen bonding patterns. Such studies are essential for understanding the physical properties of these compounds, including melting points, solubility, and crystalline forms (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of 2,3-dihydroxybenzoic acid, such as reactivity and stability, can be inferred from its molecular structure and reactions. Its ability to form supramolecular assemblies through hydrogen bonding and interact with various chemical species indicates a high degree of reactivity and versatility. These properties make it a valuable compound in synthetic chemistry and materials science (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Platelet Aggregation Inhibition : It inhibits platelet aggregation, serotonin release, and malonaldehyde production, suggesting its role in mediating platelet aggregation through free radical reactions (Greenberg, Grady, & Peterson, 1977).

  • Marker for Hydroxyl-Radical Formation : Hydroxylation of salicylate into 2,3-dihydroxybenzoate may serve as an assay for measuring hydroxyl-radical formation in the human body (Grootveld & Halliwell, 1986).

  • Anti-Inflammatory Properties : It effectively reduces inflammation in experimental phacoanaphylactic endophthalmitis, proving more effective than sodium benzoate (Marak et al., 1987).

  • Enhancing Bacterial Survival : As a siderophore in Brucella abortus, it protects the bacteria from macrophage killing, potentially increasing survival during early infection (Leonard, López-Goñi, & Baldwin, 2017).

  • Iron-Chelating Drug in Thalassaemia Major : It shows potential as an oral iron-chelating drug, with well-tolerated side effects and limited gastrointestinal complaints (Peterson et al., 1976).

  • Antioxidant and Antimicrobial Activity : Plant-derived hydroxybenzoic acids, including 2,3-dihydroxybenzoic acid, demonstrate anti-/pro-oxidant properties, lipophilicity, antimicrobial activity, and cytotoxic activity in certain cell lines (Kalinowska et al., 2021).

  • Wastewater Treatment : Its electrochemical oxidation can be used in wastewater treatment, reducing total organic carbon and producing byproducts (de Lima Leite et al., 2003).

Safety And Hazards

2,3-Dihydroxybenzoic acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The results of a study on 2,3-dihydroxybenzoic acid provide a promising strategy for engineering decarboxylases with direction-dependent residues inside the substrate/product traveling tunnel of the enzyme . This could lead to higher carboxylation efficiency .

properties

IUPAC Name

2,3-dihydroxybenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
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Related CAS

875-28-5 (hydrochloride salt)
Record name 2,3-Dihydroxybenzoic acid
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DSSTOX Substance ID

DTXSID70858712
Record name 2,3-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
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Physical Description

Beige powder; [Aldrich MSDS], Solid
Record name 2,3-Dihydroxybenzoic acid
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Vapor Pressure

0.0000021 [mmHg]
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Product Name

2,3-Dihydroxybenzoic acid

CAS RN

303-38-8, 27138-57-4
Record name 2,3-Dihydroxybenzoic acid
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Record name 2,3-DIHYDROXY BENZOIC ACID
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Melting Point

204.00 to 208.00 °C. @ 760.00 mm Hg
Record name 2,3-Dihydroxy-Benzoic Acid
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Synthesis routes and methods I

Procedure details

2,5-dihydroxy benzoic acid (DHBA) is first activated by treatment with dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofurane (THF). To a stirred solution of 9.25 g (60 mmole) DHBA in 450 ml of THF was added 7.14 g (62 mmole) NHS and 12.8 g (62 mmole) DCC. After filtering off the formed dicyclohexylurea, the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester started. The solution was stored at 5° C. for 12 hrs and the resulting DHBA-NHS precipitate was collected by filtration. After drying the yield of the synthesis was 70%.
Quantity
0 (± 1) mol
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Quantity
9.25 g
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reactant
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12.8 g
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reactant
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Quantity
450 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,3-Dimethoxybenzoic acid (2 g, 10.98 mmol) was dissolved in acetic acid (25 mL). Hydroiodic acid solution (25 mL, 47% in water) was added and the reaction stirred under reflux overnight. The reaction was allowed to cool to room temperature and the solvent removed in vacuo. The yellow solid obtained was dissolved in a minimum amount of water and extracted with EtOAc (4×50 mL). Organic layers were combined, washed with Na2S2O3 (10% solution, 2×50 mL), water (50 mL) and brine (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to yield 1.68 g (99%) 2,3-dihydroxybenzoic acid as a white solid. 1H NMR (CD3OD): 7.34 (d, J =8.0 Hz, 1H), 6.99 (d, J=8.0 Hz, 1H), 6.72 (t, J=8.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The process is conducted in a manner similar to that described in Example 1 hereinbefore, except that 1 ml of the citrate buffer, 1 mg of cellulose modified with 1,4-dihydronicotinamide and 0.03 mg of 9-methyl-phenazium methyl sulfate and 0.3 mg. of salicylic acid are used. As a result, 0.28 mg. of 2,3-dihydroxybenzoic acid is obtained (95% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
9-methyl-phenazium methyl sulfate
Quantity
0.03 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

17 l of a 0.006M solution of citric acid are poured into a reactor and pH is brought to 4.5 by means of caustic potash, whereafter 17 g of cellulose modified with 1,4-dihydronicotinamide with the content of 0.2 mmol/g of dihydronicotinamide groups and 0.03 g of 9-methylphenazinium methylsulphate are added thereto and allowed to stand for 3 hours. Then 1.1 g of salicylic acid is added and the mixture is vigorously stirred for additional 3 hours. Cellulose modified 1,4-dihydronicotinamide is filtered off, the solution is evaporated to 100 ml and extracted with chloroform. The resulting extract is evaporated to 50 ml and cooled. The formed precipitate is crystallized with a mixture consisting of water and ethanol in the ratio of 1:1 to give 0.9 g of 2,3-dihydroxybenzoic acid (82% as calculated for the starting compound) having its melting point of 203°-204° C. Composition, in %, is as follows:
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
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[Compound]
Name
cellulose
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Reaction Step Five
Quantity
1.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
Cellulose
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
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0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods V

Procedure details

0.15 g of salicylic acid and 0.03 g of 9-methylphenazinium methylsulphate are placed into a reactor and dissolved in 100 ml of water acidified by acetic acid to the pH=3.0; then 3.0 ml of hydrazine hydrate and 0.5 g of Raney nickel are added thereto. Thereafter, the reaction mixture is maintained for 4 hours under vigorous stirring. Then nickel is filtered-off, the resulting mixture is evaporated to 10 ml and extracted with chloroform. After cooling the precipitated desired product is crystallized by a mixture of water and ethanol in the ratio of 1:1 to give 0.13 g of 2,3-dihydroxybenzoic acid (90% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxybenzoic acid
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2,3-Dihydroxybenzoic acid
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
8,090
Citations
X Sun, Y Lin, Q Yuan, Y Yan - ChemSusChem, 2014 - Wiley Online Library
Non‐oxidative decarboxylases belong to a unique enzyme family that does not require any cofactors. Here we report the characterization of a 2,3‐dihydroxybenzoic acid (2,3‐DHBA) …
J Cason, GO Dyke Jr - Journal of the American Chemical Society, 1950 - ACS Publications
By heating the salt I under carbon dioxide pres-sure at 120-140, there was obtained mono-rearrangement to II, which on acidification gave 2, 3-dihydroxybenzoic acid. Di-…
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
JL Corbin, WA Bulen - Biochemistry, 1969 - ACS Publications
Methods. The nuclear magnetic resonance spectra were taken on a Varían A-60 instrument and the results are reported in parts per million from tetramethylsilane as the internal …
Number of citations: 181 0-pubs-acs-org.brum.beds.ac.uk
J Xu, RB Jordan - Inorganic Chemistry, 1988 - ACS Publications
The kinetics of the oxidation of 2,-3-dihydroxybenzoic acid (DHB) by aqueous iron (III) have been studiedin aqueous acidwith [Fe (III)]»[DHB], The initial complexation reaction of Fe (…
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
R Santha, HS Savithri, NA Rao… - European journal of …, 1995 - Wiley Online Library
2,3‐Dihydroxybenzoic acid decarboxylase, the last enzyme in the fungal metabolism of indole to catechol, catalyzes the non‐oxidative decarboxylation of 2,3‐dihydroxybenzoic acid to …
JJ Ahire, LMT Dicks - Antimicrobial agents and chemotherapy, 2014 - Am Soc Microbiol
Pseudomonas aeruginosa forms biofilms in wounds, which often leads to chronic infections that are difficult to treat with antibiotics. Free iron enhances biofilm formation, delays wound …
Number of citations: 39 journals.asm.org
M Song, X Zhang, W Liu, J Feng, Y Cui, P Yao… - …, 2020 - Wiley Online Library
A 2,3‐dihydroxybenzoic acid decarboxylase from Fusarium oxysporum (2,3‐DHBD_Fo) has a relatively high catalytic efficiency for the decarboxylation of 2,3‐dihydroxybenzoic acid (…
B Naghibi, T Ghafghazi, V Hajhashemi, A Talebi… - Toxicology, 2007 - Elsevier
One of the major adverse effects of vancomycin (VAN) is nephrotoxicity, which the mechanism is not fully understood. However, there is some evidence that oxidative injury could be …
X Zhang, J Ren, P Yao, R Gong, M Wang, Q Wu… - Enzyme and microbial …, 2018 - Elsevier
Reversible benzoic acid decarboxylases are versatile biocatalysts by taking advantage of both decarboxylation and carboxylation reactions, especially for the biocatalytic Kolbe-Schmitt …
RAB Muljono, FL Darsono, JJC Scheffer… - … of Chromatography A, 2001 - Elsevier
Salicylic acid and its putative biosynthetic precursors were assayed isocratically by RP-HPLC with UV detection at 280 nm. Optimum resolution was provided by an HPLC mobile phase …

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